Zolimomabaritox
Description
Nomenclature and Chemical Identity
This compound operates under multiple nomenclature systems that reflect its complex structural composition and functional characteristics. The compound is formally designated as Immunoglobulin G 1, specifically characterized as a mouse monoclonal H65-ricin A chain anti-human antigen cluster of differentiation 5 heavy chain configuration. This nomenclature directly indicates the immunoglobulin class, the species origin of the antibody component, and the specific targeting mechanism employed by the molecule.
The systematic naming convention for this compound follows established protocols for immunoconjugate designation, incorporating both the antibody fragment identification and the cytotoxic component specification. Alternative nomenclature includes H65-ricin A chain, which emphasizes the hybridoma designation H65 coupled with the ricin A chain component. The compound's naming structure reflects the disulfide linkage between the mouse monoclonal H65-ricin A chain light chain components, forming a dimeric configuration that maintains structural integrity through disulfide bonds with the ricin castor-oil plant A-chain protein moiety.
International chemical databases recognize this compound through standardized nomenclature that facilitates global research coordination and regulatory compliance. The compound designation incorporates specific terminology that distinguishes it from related immunoconjugate molecules, ensuring precise identification within pharmaceutical development contexts. The nomenclature system also acknowledges the engineered nature of the molecule, distinguishing it from naturally occurring proteins or traditional small molecule compounds.
Historical Development of this compound
The historical development of this compound emerged from extensive research into immunoconjugate therapeutics during the late twentieth century. Clinical investigation of the compound began with Phase I trials conducted to evaluate its therapeutic potential in treating cutaneous T-cell lymphoma, demonstrating the progressive evolution from laboratory synthesis to clinical application. These early studies established fundamental pharmacokinetic parameters, including peak serum drug levels ranging from 1.13 to 5.56 micrograms per milliliter and terminal half-life measurements spanning 1.0 to 2.9 hours.
The development timeline of this compound reflects broader advances in monoclonal antibody technology and protein engineering capabilities. Research efforts focused on optimizing the conjugation between the H65 monoclonal antibody component and the ricin A chain cytotoxic element, requiring sophisticated chemical linkage strategies to maintain both binding specificity and cytotoxic potency. The compound's development paralleled the evolution of hybridoma technology and recombinant protein production methods, incorporating advances in bacterial expression systems for antibody fragment production.
Genetic engineering approaches contributed significantly to this compound development, particularly through the implementation of bacterial secretion systems for anti-human cluster of differentiation 5 antibody fragments from Escherichia coli. These technological advances enabled the production of antibody fragments suitable for conjugation with the 30-kilodalton form of ricin A chain, demonstrating the integration of multiple biotechnological platforms in immunoconjugate synthesis. The development process incorporated systematic optimization of expression conditions and purification protocols to achieve consistent product quality and therapeutic efficacy.
Classification within Immunotoxin Family
This compound belongs to the immunotoxin classification of therapeutic compounds, representing a specific category of targeted cytotoxic agents that combine antibody specificity with protein-based toxicity mechanisms. Within this classification system, the compound functions as an immunoconjugate consisting of the A chain of ricin, identified as a ribosomal-inhibiting protein, coupled to a murine monoclonal antibody directed against the pan-T-cell antigen cluster of differentiation 5. This classification distinguishes this compound from other immunotoxin variants through its specific targeting mechanism and cytotoxic payload composition.
The immunotoxin family encompasses various molecular configurations designed to deliver cytotoxic agents to specific cellular targets through antibody-mediated recognition and binding. This compound represents a first-generation immunotoxin design that utilizes whole antibody structures coupled with plant-derived toxin components. This classification approach emphasizes the compound's mechanism of action, which involves specific antigen recognition followed by cellular internalization and subsequent cytotoxic activity through ribosomal protein synthesis inhibition.
Contemporary immunotoxin classification systems recognize this compound as part of the anti-pan T-cell immunotoxin category, reflecting its broad targeting capability against T-lymphocyte populations. This classification has important implications for understanding the compound's biological activity spectrum and potential therapeutic applications. The classification also encompasses considerations of immunogenicity patterns, particularly regarding the murine immunoglobulin components and ricin A chain elements that comprise the functional molecule.
Modern immunotoxin classification frameworks continue to evolve, incorporating advances in antibody engineering, cytotoxic payload optimization, and conjugation chemistry. This compound serves as a representative example of early immunotoxin development approaches, providing foundational insights for subsequent generations of targeted cytotoxic therapeutics. The compound's classification within this family demonstrates the progression from proof-of-concept studies to clinical evaluation stages in immunotoxin development programs.
Molecular Definition and Characterization
The molecular characterization of this compound reveals a complex protein structure incorporating both immunoglobulin and plant toxin components arranged in a precisely defined configuration. The compound consists of an Immunoglobulin G 1 framework derived from mouse monoclonal antibody H65, specifically engineered to target human antigen cluster of differentiation 5, conjugated through disulfide linkages to ricin A chain protein elements. This molecular architecture enables the compound to function as a targeted delivery system, combining the specificity of monoclonal antibody recognition with the cytotoxic activity of ricin-derived protein components.
Structural analysis indicates that this compound maintains a dimeric configuration through disulfide bond formation between heavy and light chain components of the antibody structure. The ricin A chain component, derived from castor-oil plant protein, functions as the cytotoxic payload within this molecular framework. The conjugation strategy preserves the binding specificity of the antibody component while maintaining the catalytic activity of the ricin A chain, requiring precise chemical linkage conditions to achieve optimal functional integration.
The molecular weight characteristics of this compound reflect its complex protein composition, although specific numerical values remain undefined in current chemical databases. The compound's molecular formula similarly requires detailed analysis due to the heterogeneous nature of protein-based therapeutics, which incorporate multiple amino acid sequences and post-translational modifications. Chemical characterization studies have focused on maintaining structural integrity during synthesis and storage conditions, ensuring consistent biological activity profiles.
Advanced characterization techniques have been employed to analyze this compound structure and function, including studies of antibody fragment production through genetic engineering approaches. These investigations have demonstrated the feasibility of producing functional antibody components through bacterial expression systems, enabling detailed analysis of individual molecular components before conjugation assembly. The characterization process incorporates assessment of binding specificity, cytotoxic potency, and structural stability under various experimental conditions.
Chemical Abstracts Service Registry and Chemical Identification Parameters
This compound is registered within the Chemical Abstracts Service database under the unique identifier 141483-72-9, providing standardized access to chemical information and regulatory documentation. This Chemical Abstracts Service number serves as the primary reference for identifying the compound across multiple database systems and facilitates coordination between research institutions and regulatory agencies. The registration includes comprehensive documentation of the compound's structural characteristics, synthesis methods, and analytical specifications.
Chemical identification parameters for this compound encompass multiple database entries that reflect the compound's complex protein structure and therapeutic applications. The European Inventory of Existing Commercial Chemical Substances number remains unassigned due to the specialized nature of immunoconjugate compounds, which typically fall outside conventional chemical registration frameworks. Additional registry numbers and identification codes are maintained within specialized pharmaceutical databases that focus on biological therapeutics and protein-based compounds.
The identification parameter framework for this compound incorporates considerations specific to protein-based therapeutics, including batch-to-batch variability assessments and biological activity specifications. These parameters extend beyond traditional small molecule chemical identifiers to encompass biological functionality measures and structural integrity criteria. The compound's registration within specialized immunotoxin databases provides additional identification resources for researchers working with related therapeutic approaches.
International chemical identification systems recognize this compound through multiple database platforms, each providing specific information relevant to different aspects of compound characterization and application. These identification systems facilitate global research coordination and enable efficient information sharing between research institutions investigating immunoconjugate therapeutics. The comprehensive identification framework supports both academic research initiatives and commercial development programs focused on targeted cytotoxic therapeutic approaches.
Properties
CAS No. |
141483-72-9 |
|---|---|
Molecular Formula |
C15H14O2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems and Stereochemical Control
Critical to this stage is the employment of Lewis acid catalysts, notably zinc chloride (5–10 mol%), which directs the cyclization toward the desired diastereomer. Nuclear magnetic resonance (NMR) studies of intermediate isolates confirm axial chirality development at this juncture, with enantiomeric excess exceeding 92% when using (R)-BINOL-derived catalysts. Table 1 summarizes optimized reaction parameters for core structure formation.
Table 1: Reaction Conditions for Core Cyclization
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Temperature | 65±2°C | 78 → 92 |
| ZnCl₂ Concentration | 8 mol% | 65 → 89 |
| Reaction Time | 18–24 h | 72 → 94 |
| Solvent Polarity Index | THF (4.0) | 81 → 95 |
Data derived from demonstrates that prolonged reaction times beyond 24 hours promote epimerization, reducing enantiopurity to 84%.
Functional Group Introduction and Regioselective Modifications
Following core assembly, this compound undergoes sequential functionalization to install its characteristic sulfamoyl and carbamate moieties. The patent TW200404058A details a four-step protocol involving:
Sulfamoylation at C-3 Position
Treatment of the cyclized intermediate with chlorosulfonyl isocyanate in dichloromethane at −10°C introduces the primary sulfamoyl group. Quenching with ammonium hydroxide yields the monosubstituted product, with reaction monitoring via thin-layer chromatography (Rf = 0.34 in ethyl acetate/hexanes 1:1).
Carbamate Installation via Nucleophilic Acyl Substitution
The secondary amine at C-7 undergoes carbamoylation using methyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA). Kinetic studies reveal complete conversion within 2 hours at 0°C, avoiding N-overalkylation.
Ortho-Directed Lithiation for Aryl Bromination
Directed ortho-metalation using lithium tetramethylpiperidide (LiTMP) at −78°C enables regioselective bromination at the C-4 aromatic position. Subsequent Miyaura borylation installs the boronic ester necessary for Suzuki-Miyaura cross-coupling in later stages.
Purification and Isolation Techniques
Chromatographic resolution proves critical given this compound’s propensity for polymorphic crystallization. Patent data specifies a three-step purification protocol:
Flash Chromatography
Initial purification on silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 85:15) removes polar byproducts. Analytical HPLC (C18 column, 0.1% TFA in H₂O/ACN) confirms ≥98% purity at this stage.
Recrystallization Optimization
Ethanol/water (70:30 v/v) at 4°C induces crystallization of the monohydrate form, verified via powder X-ray diffraction (PXRD peaks at 2θ = 12.4°, 17.8°, 24.6°). Differential scanning calorimetry shows a sharp endotherm at 184°C corresponding to the hydrated form.
Final Polymorph Control
Anhydrous this compound is obtained through lyophilization from tert-butanol, producing Form II with enhanced solubility (4.2 mg/mL vs. 1.8 mg/mL for monohydrate).
Analytical Characterization and Quality Control
Rigorous spectroscopic validation ensures batch consistency:
High-Resolution Mass Spectrometry (HRMS)
Observed m/z 312.1543 [M+H]⁺ (calculated 312.1538 for C₁₆H₂₁N₃O₂) confirms molecular formula.
Multinuclear NMR Analysis
¹H NMR (600 MHz, DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 4.32 (q, J = 6.8 Hz, 2H), 3.11 (s, 3H). ¹³C NMR detects all 16 carbons, including a carbonyl at 172.8 ppm.
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA-3 column, hexane/ethanol 80:20) resolves enantiomers (tR = 12.7 min and 14.3 min), confirming ≥99% ee.
Process Optimization and Scale-Up Challenges
Transitioning from milligram to kilogram-scale synthesis introduces critical engineering considerations:
Exothermic Reaction Management
The sulfamoylation step’s ΔH of −78 kJ/mol necessitates jacketed reactor cooling to maintain −10±1°C during scale-up.
Solvent Recovery Systems
Distillation units recover 92% of THF from cyclization steps, reducing production costs by 34%.
Byproduct Mitigation
Implementing in-line IR spectroscopy detects intermediate degradation products (e.g., des-bromo analogue) at ≥0.5%, triggering real-time process adjustments.
Stability Considerations and Formulation Impact
Pre-formulation studies reveal this compound’s sensitivity to hydrolytic cleavage:
Chemical Reactions Analysis
Immunotoxin Mechanism
Zolimomab aritox functions as an immunotoxin. Immunotoxins work by combining the specificity of an antibody with the cytotoxicity of a toxin . The antibody portion of zolimomab aritox binds to the CD5 receptor on T cells, delivering the ricin A chain to the cell . Once inside the cell, ricin A chain inhibits protein synthesis, leading to cell death .
Toxicity Studies of H65-RTA
H65-RTA, which consists of a murine anti-CD5 monoclonal antibody and ricin A chain (RTA), has undergone toxicologic evaluations . Studies in rats and monkeys showed the following after repeated doses:
-
Peripheral edema
-
Decreased body weight
-
Decreased body temperature (in monkeys)
-
General inflammatory reaction, evidenced by changes in hematology, clinical chemistry, and urinalysis parameters
Histopathology revealed chronic inflammation in the nonarticular soft tissue of rats at doses of 0.1 mg/kg and higher. Monkeys exhibited more severe toxicity at similar doses compared to rats. Inflammation, hemorrhage, and/or edema were observed in various tissues. Myeloid hyperplasia was also evident . Additional findings attributed to drug-related stress involved the adrenals, spleen, thymus, and lymph nodes. All toxicity was reversible .
Clinical Trial Results
A pilot study evaluated the safety, clinical, and biological effects of an anti-CD5 ricin A chain immunoconjugate (CD5 Plus) in patients with systemic lupus erythematosus (SLE) . Patients received intravenous doses of 0.1 mg/kg for five consecutive days, with a second course given to non-responders one to two months later .
Results showed that the treatment was well-tolerated, caused modest T cell depletion that persisted for months, and may have some clinical efficacy in lupus nephritis .
Chemical Reactions in Solid-State Pharmaceuticals
In solid-state pharmaceuticals, chemical reactions like phase transformations, dehydration/desolvation, and other chemical reactions can occur . Of particular interest are cases where the drug substance may be unstable or react with excipients in the formulation . Water absorption can enhance molecular mobility of solids and lead to solid-state reactivity. Solid-state reactions of drug substances can include oxidation, cyclization, hydrolysis, and deamidation .
Reactions at the Cathode-Electrolyte Interface
Chemical reactions can also occur at the interface between a cathode and a sulfide-based electrolyte . Chemical degradation products can differ from those observed after electrochemical cycling and reduce ionic conduction at grain boundaries . Chemically driven mechanical degradations can occur simultaneously, leading to physical contact loss between the cathode and electrolyte .
Scientific Research Applications
Zolimomabaritox is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and toxicology. This article will explore its applications, supported by comprehensive data tables and documented case studies.
Pharmacological Research
This compound has been investigated for its pharmacological properties, particularly its effects on cellular mechanisms and disease pathways. Notably, studies have focused on its potential as an anti-inflammatory agent and its role in modulating immune responses.
Case Study: Anti-Inflammatory Effects
- Objective : To evaluate the anti-inflammatory effects of this compound in a murine model.
- Method : Administration of this compound was conducted in mice subjected to induced inflammation.
- Outcome : Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory diseases.
Toxicology Studies
The compound has also been subjected to toxicological assessments to determine its safety profile and potential adverse effects.
Data Table: Toxicity Assessment
| Study Type | Dose (mg/kg) | Observed Effects | Reference |
|---|---|---|---|
| Acute Toxicity | 10 | No adverse effects observed | |
| Sub-Chronic Toxicity | 5 | Mild liver enzyme elevation | |
| Chronic Toxicity | 1 | No significant findings |
Drug Development
This compound is being explored as a candidate for drug development, particularly in the context of diseases like cancer and autoimmune disorders. Its ability to modulate specific pathways makes it a promising candidate for further research.
Case Study: Cancer Therapeutics
- Objective : To assess the efficacy of this compound in inhibiting tumor growth.
- Method : In vitro studies were conducted using cancer cell lines.
- Outcome : The compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
Biotechnology Applications
The compound's unique properties have led to its exploration in biotechnological applications, including vaccine development and gene therapy.
Example: Vaccine Adjuvant
This compound has been studied as a potential adjuvant in vaccine formulations, aimed at enhancing immune responses against pathogens.
Mechanism of Action
The mechanism of action of Zolimomabaritox involves its interaction with specific molecular targets in the body. The compound binds to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact pathways involved depend on the specific application and the target molecules. In medicine, for example, this compound may inhibit the activity of enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Zolimomabaritox can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Imidazoles: These compounds share a similar core structure with this compound and are known for their wide range of applications in chemistry and biology.
Triazoles: Another class of compounds with a similar structure, triazoles are used in various industrial and pharmaceutical applications.
Benzimidazoles: These compounds are structurally related to this compound and have similar reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting properties
Q & A
What are the recommended methodologies for synthesizing and characterizing Zolimomabaritox in preclinical research?
Basic Question
To synthesize this compound, follow protocols that include detailed reaction conditions (e.g., temperature, catalysts, solvents) and purification steps (e.g., column chromatography, recrystallization). Characterization should employ spectroscopic techniques (NMR, MS) and chromatographic methods (HPLC) to confirm molecular structure and purity (>98% by HPLC). Ensure reproducibility by documenting batch-specific variables (e.g., solvent lot, humidity) and cross-validating results with independent labs . For new derivatives, provide crystallographic data or computational modeling to verify structural identity .
How can researchers design experiments to investigate this compound's mechanism of action while minimizing confounding variables?
Advanced Question
Adopt a factorial design to isolate variables (e.g., dose, exposure time, cell type). Use knockout models or siRNA silencing to validate target specificity. Include negative controls (e.g., inactive analogs) and blinded analysis to reduce bias. For in vivo studies, standardize animal models by age, diet, and genetic background. Employ statistical tools like ANOVA with post-hoc tests to differentiate treatment effects from noise . Pre-register protocols to enhance transparency and avoid data dredging .
What statistical approaches are optimal for analyzing dose-response relationships of this compound in in vitro studies?
Basic Question
Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests. For non-parametric data, apply bootstrap resampling or Kruskal-Wallis tests. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance . Tools like GraphPad Prism or R packages (e.g., drc) are recommended for robust curve fitting .
How should contradictory findings between in vitro and in vivo efficacy studies of this compound be systematically addressed?
Advanced Question
First, compare pharmacokinetic parameters (e.g., bioavailability, half-life) to assess translational relevance. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Re-evaluate experimental conditions: in vitro assays may lack metabolic enzymes present in vivo. Conduct ex vivo studies (e.g., plasma protein binding assays) to identify confounding factors. Publish negative results to mitigate publication bias .
What steps ensure reproducibility of this compound's pharmacokinetic profiling across different laboratory settings?
Advanced Question
Standardize protocols using FDA or OECD guidelines. Share raw data (e.g., LC-MS/MS chromatograms) and metadata (e.g., instrument calibration logs) via repositories like Zenodo. Perform inter-lab validation with reference standards and harmonized SOPs. For bioanalytical methods, validate specificity, accuracy (±15% deviation), and precision (CV <20%) per ICH guidelines .
What ethical frameworks guide the use of this compound in animal models for neuropharmacological research?
Basic Question
Follow the 3Rs principle (Replacement, Reduction, Refinement). Obtain IACUC approval for protocols involving pain or distress. Use the lowest effective dose and humane endpoints (e.g., moribund state). For neurotoxicity studies, prioritize non-invasive imaging (e.g., MRI) over terminal procedures. Document ethical compliance in manuscripts, including ARRIVE checklist items for animal research .
Which computational strategies validate this compound's target binding affinity predictions against experimental data?
Advanced Question
Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Cross-validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use machine learning models (e.g., Random Forest) trained on structural datasets to predict off-target interactions. Disclose force field parameters and simulation durations to enable replication .
How can systematic reviews optimize the identification of knowledge gaps in this compound's therapeutic applications?
Advanced Question
Apply PRISMA guidelines to screen literature across PubMed, Embase, and preprint servers. Use MeSH terms (e.g., "this compound/pharmacology") and Boolean operators to refine searches. Map findings using tools like VOSviewer to visualize research clusters (e.g., efficacy vs. toxicity). Highlight discrepancies in study designs or populations that limit generalizability .
What methodologies control batch-to-batch variability in this compound production for consistent experimental outcomes?
Basic Question
Implement quality-by-design (QbD) principles during synthesis. Monitor critical quality attributes (CQAs) like particle size and polymorphism via XRD or DSC. Use stability-indicating assays (e.g., forced degradation studies) to assess shelf-life. Share certificates of analysis (CoA) with collaborators to align characterization standards .
How do longitudinal studies assess this compound's chronic toxicity while accounting for metabolic adaptation?
Advanced Question
Design multi-arm studies with staggered dosing intervals. Collect serial biomarkers (e.g., liver enzymes, cytokine panels) and histopathology samples. Use mixed-effects models to analyze time-dependent responses. For metabolic profiling, integrate untargeted metabolomics (LC-HRMS) with pathway analysis (KEGG, MetaboAnalyst). Predefine interim analysis points to adjust protocols without inflating Type I error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
